

In-Depth Technical Guide to CW8001: A Covalent XPO1 Inhibitor

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Compound of Interest

Compound Name: CW8001

Cat. No.: B15610830

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CW8001**, a potent and covalent inhibitor of Exportin 1 (XPO1). The information presented herein is intended to support research and development efforts in the fields of immunology, oncology, and medicinal chemistry.

Core Chemical Identity and Structure

CW8001 is chemically defined as 2-chloro-1-[3-(1-methyl-2-pyrrolyl)-4-morpholinyl]-1-propanone. Its molecular formula is C₁₂H₁₇ClN₂O₂. The structural representation of **CW8001** is provided below, illustrating the key functional groups that contribute to its biological activity.

(A definitive, high-resolution chemical structure diagram for 2-chloro-1-[3-(1-methyl-2-pyrrolyl)-4-morpholinyl]-1-propanone is not readily available in the public domain. For accurate visualization, it is recommended to use chemical drawing software with the IUPAC name or CAS number.)

Physicochemical Properties

A summary of the key physicochemical properties of **CW8001** is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological settings.

Property	Value
IUPAC Name	2-chloro-1-[3-(1-methyl-2-pyrrolyl)-4-morpholinyl]-1-propanone
CAS Number	2411217-28-0[1]
Molecular Formula	C12H17ClN2O2[1]
Molecular Weight	272.73 g/mol
Appearance	Solid (predicted)
Solubility	Information not available
Stability	Information not available

Note: Experimental data for solubility and stability are not currently available in the public literature. It is recommended that these properties be determined empirically for specific research applications.

Biological Activity and Mechanism of Action

CW8001 is a highly potent, covalent inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). XPO1 is a critical nuclear export protein responsible for the transport of numerous cargo proteins, including tumor suppressors and key regulators of cell signaling, from the nucleus to the cytoplasm.

The primary mechanism of action of **CW8001** involves the covalent modification of a cysteine residue (Cys528) in the cargo-binding pocket of XPO1. This irreversible binding blocks the ability of XPO1 to interact with its cargo proteins, leading to their accumulation in the nucleus.

One of the key consequences of XPO1 inhibition by **CW8001** is the disruption of T-cell activation. Specifically, **CW8001** has been shown to inhibit the activation of T-cells with an EC50 value of 1 nM. This is achieved by preventing the nuclear export of the Nuclear Factor of Activated T-cells (NFAT) transcription factors. The nuclear retention of NFAT prevents its participation in the transcriptional activation of genes essential for T-cell activation and the inflammatory response, such as Interleukin-2 (IL-2).

Signaling Pathway of CW8001 Action

The following diagram illustrates the signaling pathway affected by **CW8001**, leading to the inhibition of T-cell activation.

CW8001 inhibits T-cell activation via XPO1.

Experimental Protocols

The following is a representative experimental protocol for evaluating the inhibitory effect of **CW8001** on T-cell activation by measuring Interleukin-2 (IL-2) production in Jurkat T-cells.

Inhibition of IL-2 Production in Jurkat T-Cells

Objective: To determine the dose-dependent inhibition of IL-2 secretion from stimulated Jurkat T-cells by **CW8001**.

Materials:

- Jurkat T-cells
- **CW8001** (dissolved in an appropriate solvent, e.g., DMSO)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
- 96-well cell culture plates
- Human IL-2 ELISA kit
- Plate reader

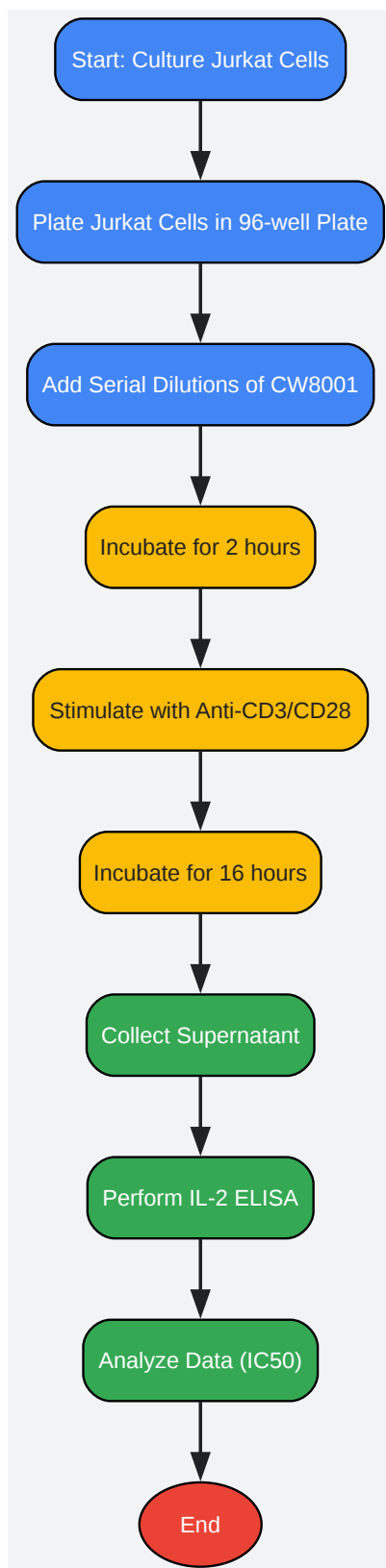
Procedure:

- Cell Culture: Culture Jurkat T-cells in complete RPMI-1640 medium at 37°C in a humidified incubator with 5% CO₂.

- Cell Plating: Seed Jurkat T-cells into a 96-well plate at a density of 2×10^4 cells per well in 90 μ L of medium and incubate overnight.[2]
- Compound Treatment: Prepare serial dilutions of **CW8001** in culture medium. Add 5 μ L of the diluted compound to the respective wells to achieve the desired final concentrations.[2] Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells with **CW8001** for 2 hours.
- Cell Stimulation: Add 5 μ L of a cocktail containing anti-CD3 and anti-CD28 antibodies to each well to a final concentration of 6 μ g/mL to stimulate the cells.[2]
- Incubation: Incubate the plate for another 16 hours.[2]
- Supernatant Collection: Centrifuge the plate and carefully collect 80 μ L of the supernatant from each well.
- ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.[2]
- Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IL-2 in each sample from a standard curve. Determine the IC50 value of **CW8001** by plotting the percentage of IL-2 inhibition against the log of the compound concentration.

Experimental Workflow

The following diagram outlines the general workflow for the IL-2 production inhibition assay.



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Workflow for IL-2 Inhibition Assay.

Conclusion

CW8001 is a potent covalent inhibitor of XPO1 that demonstrates significant activity in suppressing T-cell activation. Its well-defined mechanism of action, involving the nuclear retention of NFAT, makes it a valuable tool for studying the roles of nuclear transport in immune regulation and a potential starting point for the development of novel therapeutics for T-cell-mediated diseases. The provided data and protocols offer a solid foundation for researchers to further investigate the properties and applications of this compound.

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